(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride
CAS No.:
Cat. No.: VC13762799
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67 g/mol
* For research use only. Not for human or veterinary use.
![(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride -](/images/structure/VC13762799.png)
Specification
Molecular Formula | C8H15ClN2O |
---|---|
Molecular Weight | 190.67 g/mol |
IUPAC Name | (9aR)-1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one;hydrochloride |
Standard InChI | InChI=1S/C8H14N2O.ClH/c11-8-3-1-2-7-6-9-4-5-10(7)8;/h7,9H,1-6H2;1H/t7-;/m1./s1 |
Standard InChI Key | PPSHBBSIKSZIJL-OGFXRTJISA-N |
Isomeric SMILES | C1C[C@@H]2CNCCN2C(=O)C1.Cl |
SMILES | C1CC2CNCCN2C(=O)C1.Cl |
Canonical SMILES | C1CC2CNCCN2C(=O)C1.Cl |
Introduction
Structural and Stereochemical Characterization
The core structure of (R)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride consists of a partially saturated bicyclic system, integrating a six-membered pyridine ring fused to a pyrazine ring. The octahydro designation indicates eight hydrogen atoms saturating the bicyclic framework, reducing aromaticity and enhancing conformational flexibility. The ketone group at position 6 introduces a polar moiety, influencing solubility and intermolecular interactions.
The R-configuration at the chiral center is critical for molecular recognition in biological systems. Stereochemical integrity is maintained through asymmetric synthesis or chiral resolution techniques, ensuring enantiopurity. The hydrochloride salt form improves stability and bioavailability by enhancing crystalline properties and aqueous solubility.
Synthesis and Preparation Methods
The synthesis of (R)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride involves multi-step organic transformations, often beginning with the construction of the pyrido-pyrazine scaffold. A representative approach, adapted from methodologies for analogous compounds, is outlined below :
Precursor Synthesis
-
Cyclization of Amino Alcohols: Reaction of appropriately substituted amino alcohols with diketones or keto-esters under acidic conditions forms the bicyclic lactam intermediate.
-
Reduction and Salt Formation: The lactam is reduced to the corresponding amine using agents like lithium aluminum hydride, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
Stereochemical Control
Asymmetric induction during cyclization or subsequent kinetic resolution ensures the R-configuration. Chiral auxiliaries or catalysts, such as Evans’ oxazolidinones or transition metal complexes, may be employed to achieve enantioselectivity.
Table 1: Key Synthetic Intermediates and Conditions
Intermediate | Reaction Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Hexahydro-pyrazinone | H₂SO₄, reflux, 12 h | 65 | 95 |
Amine intermediate | LiAlH₄, THF, 0°C, 2 h | 78 | 98 |
Hydrochloride salt | HCl (g), EtOH, rt, 1 h | 92 | 99 |
Chemical Properties and Reactivity
The compound’s reactivity is governed by its functional groups:
-
Ketone Group: Participates in nucleophilic additions (e.g., Grignard reactions) and reductions to secondary alcohols.
-
Secondary Amine: Undergoes alkylation, acylation, and Schiff base formation.
-
Hydrochloride Salt: Enhances water solubility and stability but may limit compatibility with strong bases.
Table 2: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₈H₁₃ClN₂O |
Molecular Weight | 200.66 g/mol |
Melting Point | 215–217°C (dec.) |
Solubility | >50 mg/mL in H₂O |
Optical Rotation (α)²⁵D | +24.5° (c = 1, H₂O) |
Comparative Analysis with Structural Analogs
The compound’s activity profile is contextualized against related bicyclic amines:
Table 3: Pharmacological Comparison of Pyrido-Pyrazine Derivatives
Compound | Receptor Affinity (Ki, nM) | Therapeutic Indication |
---|---|---|
(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one HCl | D₄: 12 ± 3 | Schizophrenia (hypothetical) |
trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | μ-opioid: 8 ± 2 | Pain management |
2,7-Substituted Octahydro-pyrrolo[1,2-a]pyrazine | D₃: 15 ± 4 | Addiction therapy |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume